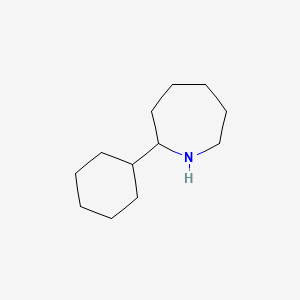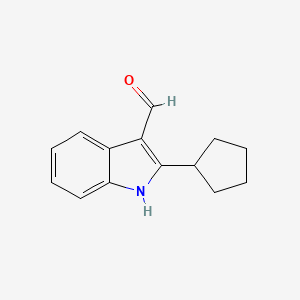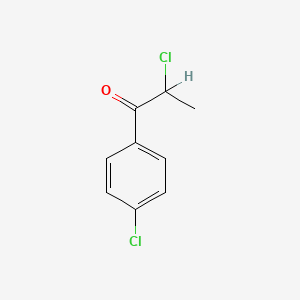
2-Chloro-1-(4-chlorophenyl)propan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(4-chlorophenyl)propan-1-one” is a chemical compound that is used in various fields of research1. It is an impurity in the synthesis of 1-(3-Chlorophenyl)-1-hydroxy-2-propanone2.
Synthesis Analysis
The synthesis of “2-Chloro-1-(4-chlorophenyl)propan-1-one” involves complex chemical reactions. Unfortunately, the specific synthesis process for this compound is not readily available in the search results.Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-chlorophenyl)propan-1-one” can be analyzed using various instrumental analytical methods such as gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry (LC–MS), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography3.
Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-1-(4-chlorophenyl)propan-1-one” are complex and require advanced analytical techniques for proper understanding. Unfortunately, the specific chemical reactions involving this compound are not readily available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(4-chlorophenyl)propan-1-one” include a molecular weight of 203.07, a predicted melting point of 46.82° C, and a predicted boiling point of 266.41° C. The compound is a solid at room temperature and has a predicted density of 1.3 g/cm^31.Applications De Recherche Scientifique
Spectroscopic Characterization
2-Chloro-1-(4-chlorophenyl)propan-1-one, as a cathinone derivative, has been characterized using various spectroscopic techniques. A study by Kuś et al. (2016) provides a comprehensive chemical characterization of this compound, utilizing nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These methods confirmed the purity and molecular structure of the compound, contributing significantly to forensic toxicology and material analysis (Kuś, P. et al., 2016).
Molecular Docking and Antimicrobial Activity
2-Chloro-1-(4-chlorophenyl)propan-1-one has been studied for its antimicrobial properties. Viji et al. (2020) conducted molecular docking studies to assess the compound's biological activity, including antimicrobial effects. Their research utilized quantum chemical calculations and molecular docking to understand the compound's interactions with different proteins, thereby elucidating its potential biological applications, especially in the field of antimicrobial research (Viji, A. et al., 2020).
Synthesis and Structural Analysis
The synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one derivatives has been explored in various studies. Salian et al. (2018) focused on synthesizing chalcone derivatives, which involved the reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones. Their research provides insights into the structural aspects of these compounds using FT-IR and X-ray diffraction, contributing to the field of organic chemistry and material science (Salian, V. V. et al., 2018).
Non-Linear Optical Properties
Studies on the non-linear optical properties of related compounds have also been conducted. Najiya et al. (2014) investigated (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound structurally similar to 2-Chloro-1-(4-chlorophenyl)propan-1-one. Their research involved synthesizing the compound and analyzing its hyperpolarizability and electronic properties using spectroscopic methods and density functional theory. This contributes to understanding the potential applications of such compounds in optical and electronic materials (Najiya, A. et al., 2014).
Safety And Hazards
When handling “2-Chloro-1-(4-chlorophenyl)propan-1-one”, it is important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured4.
Orientations Futures
The future directions for “2-Chloro-1-(4-chlorophenyl)propan-1-one” could involve further research into its properties and potential applications. As it is used in various fields of research, there may be potential for new discoveries and advancements1.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
2-chloro-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPDHQJIIDKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406993 | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-chlorophenyl)propan-1-one | |
CAS RN |
877-38-3 | |
| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-chlorophenyl)-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-chlorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



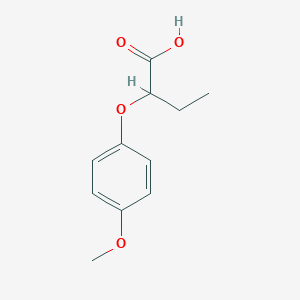
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
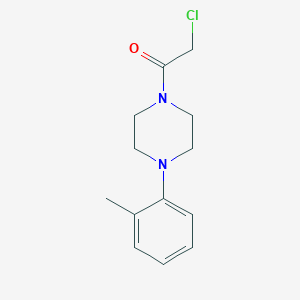
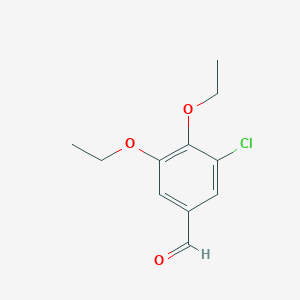
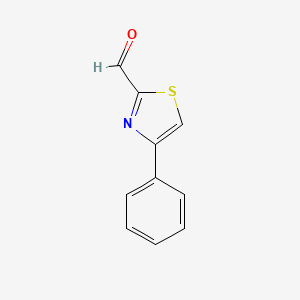
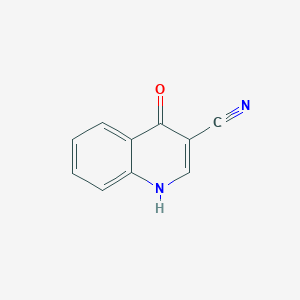
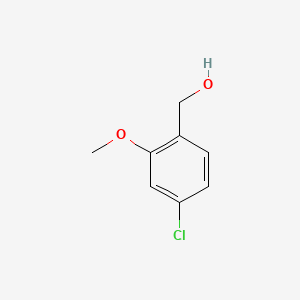
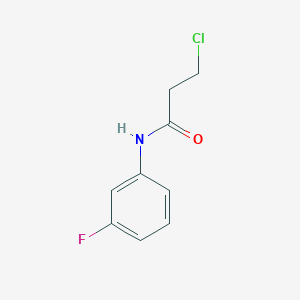
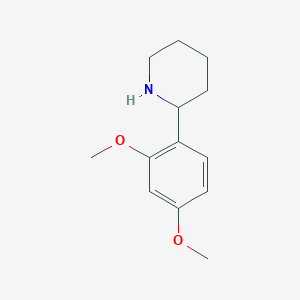
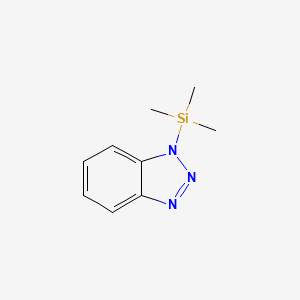
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
